4-amino-1-[(2-phenylethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves the reaction of polyfunctionalized triazoles with various reagents. One common method includes the reaction of triazole derivatives with β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like ortho-phosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 4-AMINO-1-[(2-PHENYLETHYL)SULFANYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares a similar triazole structure and exhibits comparable biological activities.
[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE: Another related compound with potential antiviral and cytotoxic properties.
Properties
Molecular Formula |
C17H15N5OS |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-amino-1-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C17H15N5OS/c18-22-15(23)13-8-4-5-9-14(13)21-16(22)19-20-17(21)24-11-10-12-6-2-1-3-7-12/h1-9H,10-11,18H2 |
InChI Key |
RLVNXCBQLIRVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C3N2C4=CC=CC=C4C(=O)N3N |
Origin of Product |
United States |
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